molecular formula C9H8ClNO4 B1639957 Methyl 5-chloro-2-methyl-4-nitrobenzoate

Methyl 5-chloro-2-methyl-4-nitrobenzoate

Cat. No.: B1639957
M. Wt: 229.62 g/mol
InChI Key: CWVJQDHRHFIPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-methyl-4-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 5-chloro-2-methyl-4-nitrobenzoate

InChI

InChI=1S/C9H8ClNO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3

InChI Key

CWVJQDHRHFIPSY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)OC)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-chloro-2-methyl-4-nitrobenzoic acid (900 mg, 4.15 mmol) in methanol (10 mL) was added thionyl chloride (0.3 mL, 4.15 mmol) dropwise. The mixture was heated to reflux for 5 h and then allowed to cool. The solvent was removed in vacuo and the residue was partitioned between DCM (20 mL) and saturated aqueous NaHCO3 (20 mL). The organic phase was passed through a hydrophobic frit and the solvent was removed in vacuo to give methyl 5-chloro-2-methyl-4-nitrobenzoate (880 mg, 92%) as an off-white solid. LCMS (10 cm_ESCI_Formic_MeCN): [M+H]+=230 at 4.25 min. 1H NMR (400 MHz, CDCl3): δ 8.08 (s, 1H), 7.73 (s, 1H), 3.95 (s, 3H), 2.64 (s, 3H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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